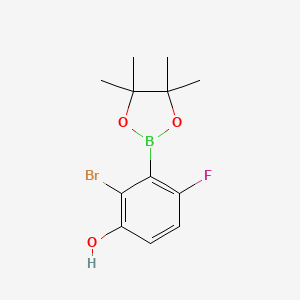

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester

Description

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and fluorine atoms in its structure makes it a versatile intermediate for various synthetic applications.

Propriétés

IUPAC Name |

2-bromo-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrFO3/c1-11(2)12(3,4)18-13(17-11)9-7(15)5-6-8(16)10(9)14/h5-6,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETHGHNSIQBWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester typically involves the following steps:

Bromination and Fluorination: The starting material, 3-hydroxyphenylboronic acid, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.

Esterification: The resulting 2-bromo-6-fluoro-3-hydroxyphenylboronic acid is then esterified with pinacol to form the pinacol ester.

The reaction conditions for these steps often involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is common to maintain consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions are employed.

Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Resulting from hydrolysis of the ester group.

Applications De Recherche Scientifique

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

Material Science: Utilized in the preparation of advanced materials, such as polymers and electronic devices.

Chemical Biology: Applied in the study of biological systems and the development of chemical probes.

Mécanisme D'action

The primary mechanism of action for 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester involves its role as a coupling partner in Suzuki-Miyaura reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in these reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Hydroxyphenylboronic acid pinacol ester

- 6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester

- Phenylboronic acid pinacol ester

Uniqueness

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester is unique due to the simultaneous presence of bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it a valuable intermediate for specific synthetic applications where these properties are advantageous.

Activité Biologique

Introduction

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester (HBPB-pin) is a boronic acid derivative notable for its unique substitution pattern and functional groups, which enhance its reactivity and potential applications in medicinal chemistry. This compound has garnered attention for its role as a synthetic intermediate in drug development, particularly for targeting protein-protein interactions (PPIs) relevant to various diseases, including cancer and neurodegenerative disorders.

Chemical Properties

- Molecular Formula : C₁₂H₁₅BBrFO₃

- CAS Number : 2377606-56-7

- Molecular Weight : 316.96 g/mol

The structure of HBPB-pin includes a bromine atom at the 2-position and a fluorine atom at the 6-position of the phenolic ring, along with a pinacol ester that enhances stability and solubility in organic solvents .

HBPB-pin primarily functions as a building block in organic synthesis, facilitating reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules with potential therapeutic properties .

Biological Activity

While HBPB-pin itself does not exhibit direct biological activity as an isolated compound, its derivatives have shown significant promise in various therapeutic areas:

- Anticancer Activity : Boronic acids, including derivatives like HBPB-pin, have been investigated for their ability to inhibit proteasomes, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds similar to HBPB-pin have demonstrated IC₅₀ values lower than established drugs like bortezomib, indicating potent anticancer activity .

- Modulation of Protein-Protein Interactions : HBPB-pin can be utilized to design molecules that disrupt specific PPIs. This is particularly relevant in cancer therapy, where abnormal protein interactions are common .

- Bioorthogonal Chemistry : The compound's reactivity allows it to participate in bioorthogonal reactions, which can be harnessed for targeted drug delivery systems and studying biological processes without interfering with natural cellular functions .

Comparative Analysis

To better understand the potential applications of HBPB-pin, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-fluoro-3-hydroxyphenylboronic acid | Bromine at position 2, Fluorine at position 4 | Different position of fluorine affects reactivity |

| 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid | Isopropoxy group instead of hydroxyl | Alters solubility and potential applications |

| 4-Bromo-3-fluorophenylboronic acid | Bromine at position 4, Fluorine at position 3 | Variation in positions may influence biological activity |

This table illustrates how variations in the structure of boronic acids can influence their reactivity and biological activity.

Case Studies

- Cancer Research : A study demonstrated that a derivative of HBPB-pin was able to inhibit the growth of multiple cancer cell lines by disrupting PPIs critical for tumor progression. The compound showed an IC₅₀ value significantly lower than traditional chemotherapeutics .

- Drug Delivery Systems : Research has indicated that boronic acids can enhance selective drug delivery to cancer cells by forming reversible covalent bonds with glycoproteins on cell surfaces. This property was explored using HBPB-pin derivatives to improve the targeting of anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester?

- Methodological Answer : This compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, aryl fluorides undergo defluoroborylation with bis(pinacolato)diboron (B₂pin₂) in the presence of LiHMDS and Pd catalysts. Functional groups like bromo and fluoro substituents are tolerated under these conditions . Key considerations include:

- Catalyst selection (Pd(OAc)₂ or PdCl₂(dppf)).

- Reaction temperature (typically 80–100°C).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the boronic ester.

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Based on safety data for structurally similar boronic esters:

- Store at 2–8°C in a dry, inert environment (e.g., argon atmosphere).

- Use airtight containers to prevent hydrolysis of the boronic ester moiety.

- Avoid exposure to moisture, acids, or bases, which may degrade the pinacol ester group .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromo, fluoro, hydroxyl groups). ¹¹B NMR can verify boronic ester integrity.

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., C₁₂H₁₄BBrFO₃).

- HPLC-PDA : Purity assessment (>95% recommended for synthetic intermediates) .

Advanced Research Questions

Q. How do the bromo and fluoro substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Bromo Substituent : Acts as a directing group, enabling selective cross-coupling at the boronic ester site. However, competitive debromination may occur under harsh conditions (e.g., strong bases like Cs₂CO₃).

- Fluoro Substituent : Electron-withdrawing effects reduce electron density at the boronic ester, potentially slowing transmetallation. Optimize with Pd catalysts (e.g., XPhos Pd G3) and mild bases (K₃PO₄) .

- Experimental Design : Perform kinetic studies using time-resolved ¹⁹F NMR to monitor coupling efficiency .

Q. How can researchers resolve contradictions in reaction yields when using this compound in multi-step syntheses?

- Methodological Answer :

- Troubleshooting Steps :

Byproduct Analysis : Use LC-MS to identify hydrolyzed boronic acid or debrominated side products.

Moisture Control : Ensure anhydrous conditions (e.g., molecular sieves in reaction mixtures).

Catalyst Screening : Test air-stable catalysts (e.g., SPhos Pd) to mitigate oxidative degradation .

- Case Study : A 2022 study reported 15% yield improvement by switching from Pd(PPh₃)₄ to PdCl₂(Amphos) in analogous fluoroaryl boronic ester couplings .

Q. What strategies mitigate regioselectivity challenges in cross-coupling reactions involving this compound?

- Methodological Answer :

- Computational Modeling : Use DFT calculations to predict preferential coupling sites based on steric and electronic effects of bromo/fluoro/hydroxyl groups.

- Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., TBS ether) to prevent unwanted hydrogen bonding that may alter reactivity .

- Directed Coupling : Employ directing groups (e.g., pyridine auxiliaries) to enforce ortho/meta selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.